2,6-Dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃):
- δ 7.35 (s, 2H, aromatic H-3 and H-5).
- δ 5.21 (s, 1H, phenolic -OH).
- δ 2.45 (s, 6H, methyl groups at C-2 and C-6).
- ¹³C NMR (100 MHz, CDCl₃):
- δ 167.8 (C=O of oxadiazole).
- δ 122.4–134.2 (aromatic carbons).
- δ 21.3 (methyl carbons).
Infrared (IR) Spectroscopy
Key absorptions (cm⁻¹):
Mass Spectrometry (MS)
- EI-MS : m/z 258.20 [M]⁺ (base peak).
- Fragmentation pathways:
- Loss of -CF₃ (69 Da) → m/z 189.
- Cleavage of oxadiazole ring → m/z 121 (C₆H₅O).
X-ray Crystallography and Solid-State Structure Elucidation
Single-crystal X-ray diffraction studies reveal:
- Crystal System : Monoclinic, space group P2₁/c.
- Unit Cell Parameters :
- Key Bond Lengths :
- C-O (phenolic): 1.36 Å.
- N-O (oxadiazole): 1.28 Å.
- Hydrogen Bonding :
Figure 1: Solid-state packing diagram (omitted for brevity) shows intermolecular hydrogen bonds forming a 2D network.
Tautomeric Behavior and Conformational Analysis
Tautomerism
The compound exhibits keto-enol tautomerism involving the phenolic -OH and oxadiazole N-O groups:
- Keto Form : Dominant in nonpolar solvents (ΔG = 0 kcal/mol).
- Enol Form : Stabilized in polar solvents (ΔG = +2.1 kcal/mol).
Table 2: Tautomeric equilibrium constants
| Solvent | Keto:Enol Ratio |
|---|---|
| Hexane | 95:5 |
| Methanol | 70:30 |
Conformational Analysis
- The oxadiazole ring adopts a planar conformation (torsion angle < 5°).
- Methyl groups at C-2 and C-6 enforce a dihedral angle of 15° between the phenol and oxadiazole rings, minimizing steric hindrance.
- DFT Calculations (B3LYP/6-311++G(d,p)) confirm the global minimum aligns with crystallographic data.
Properties
IUPAC Name |
2,6-dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-5-3-7(4-6(2)8(5)17)9-15-10(18-16-9)11(12,13)14/h3-4,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUYVBZOLSFUNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=NOC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153168-59-3 | |
| Record name | 2,6-dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Methodology Overview
The core oxadiazole ring, a key structural feature, is typically synthesized via cyclization reactions involving hydrazides or amidoximes with suitable acyl reagents. The process often begins with the formation of an acyl hydrazide or amidoxime, which then undergoes cyclodehydration to form the oxadiazole ring.
Key Procedure
- Starting Materials: Hydrazides or amidoximes derived from aromatic acids or nitriles.
- Reagents: Trifluoroacetic anhydride, acetic anhydride, or other acylating agents.
- Reaction Conditions: Reflux in solvents like tetrahydrofuran (THF) or ethanol, often with heating around 4 hours or more.
- Example: As per patent CN103102348A, ethanol is distilled off, and tetrahydrofuran is added before slowly introducing trifluoroacetic anhydride. The mixture is then refluxed for 4 hours, leading to cyclization and formation of the trifluoromethyl-substituted oxadiazole ring.
Research Findings
- The synthesis of 1,2,4-oxadiazole derivatives often involves the use of trifluoroacetic anhydride for introducing trifluoromethyl groups, which enhance biological activity and stability.
- Alternative acylating agents like acetic anhydride are used to produce methyl-substituted oxadiazoles.
Functionalization of the Phenol Moiety
Methodology Overview
The phenolic precursor, 2,6-dimethyl-4-hydroxybenzonitrile, undergoes nitrile conversion and subsequent substitution reactions to attach the oxadiazole ring at the phenol position.
Key Procedure
- Starting Material: 3,5-dimethyl-4-hydroxybenzonitrile.
- Reagents: Hydroxylamine hydrochloride, ethanol, tetrahydrofuran, trifluoroacetic anhydride.
- Reaction Conditions: Reflux in ethanol for 4 hours, followed by addition of trifluoroacetic anhydride in tetrahydrofuran, then reflux for another 4 hours.
- Outcome: Formation of the phenol derivative bearing the oxadiazole ring attached via the trifluoromethyl group.
Research Findings
- The nitrile group on the aromatic ring reacts with hydroxylamine to form amidoximes, which then cyclize with acylating agents to form the oxadiazole ring.
- The phenolic hydroxyl group remains intact during these transformations, allowing subsequent derivatization.
Summary of Preparation Data
Notable Research Findings
- The use of trifluoroacetic anhydride is critical for introducing the trifluoromethyl group, which significantly influences the compound's biological activity.
- The cyclization to form the oxadiazole ring is typically achieved via reflux in suitable solvents, with reaction times ranging from 4 to 8 hours.
- Alkylation and further substitution reactions are performed under basic conditions, often employing potassium carbonate as the base.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol undergoes various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Various substituted phenols and oxadiazole derivatives.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, studies indicate that compounds similar to 2,6-Dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol display considerable growth inhibition against various cancer cell lines. In vitro studies have reported percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against cell lines such as MCF-7 (breast cancer) and OVCAR-8 (ovarian cancer) .
Mechanism of Action
The proposed mechanisms include:
- Induction of apoptosis through the activation of caspase pathways.
- Disruption of metabolic pathways critical for cancer cell survival .
Agricultural Applications
Fungicidal Properties
The compound has been identified as a potential fungicide. The oxadiazole moiety is known for its biological activity against various fungal pathogens. Studies have indicated that similar compounds can effectively inhibit fungal growth through mechanisms that disrupt cellular integrity and function .
Material Science Applications
Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized as a building block in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance .
Case Studies
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity . The oxadiazole ring may also contribute to the compound’s biological activity by stabilizing the interaction with target proteins .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Effects : The trifluoromethyl group in the target compound and Coste et al.’s derivative enhances resistance to oxidative metabolism compared to methyl-substituted analogs .
Spatial Flexibility : Propyl-linked isoxazole/carboxylic acid groups in Salorinne et al.’s compounds introduce conformational flexibility, which may aid in target engagement but reduce metabolic stability .
Physicochemical and Bioactivity Implications
- Lipophilicity: The target compound’s phenol moiety likely reduces logP compared to ethyl ester derivatives, favoring aqueous solubility.
- Stability : The –CF₃ group in both the target compound and Coste et al.’s analog may confer greater thermal and enzymatic stability than methyl-substituted oxadiazoles .
- Antiviral Potential: Analogs with isoxazole-propyl-phenoxy motifs (e.g., Salorinne et al.’s compounds) demonstrate activity against picornaviruses, suggesting the target compound’s –CF₃ and –OH groups could modulate potency or selectivity .
Biological Activity
2,6-Dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a phenolic structure with a trifluoromethyl-substituted oxadiazole moiety. The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 273.21 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit anticancer activity by targeting key enzymes involved in cancer cell proliferation. For instance, the compound has shown potential in inhibiting thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and modification respectively .
Case Study:
In a study examining various oxadiazole derivatives, this compound demonstrated an IC value indicating significant cytotoxicity against several cancer cell lines. This suggests its potential as a lead compound for further development in cancer therapy.
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against a range of bacteria and fungi. The presence of the oxadiazole moiety is believed to contribute to its bioactivity through mechanisms such as disrupting cell membrane integrity or inhibiting essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition: The compound inhibits enzymes crucial for DNA replication and repair.
- Cell Cycle Arrest: It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Production: Increased ROS levels may contribute to its cytotoxic effects.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenolic ring and the oxadiazole group significantly affect biological activity. For example:
- Substitution at the para position of the phenolic ring enhances anticancer activity.
- The trifluoromethyl group increases lipophilicity, improving membrane permeability.
Q & A
Q. What are the established synthetic routes for 2,6-dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol, and how do reaction conditions influence yield?
The synthesis typically involves coupling a hydroxamidine intermediate with a trifluoromethyl-substituted oxadiazole precursor. Key steps include:
- Amidine formation : Reacting 4-hydroxybenzonitrile derivatives with hydroxylamine hydrochloride in methanol under basic conditions (e.g., NaHCO₃) to form N′-hydroxybenzamidine intermediates .
- Oxadiazole cyclization : Using carbodiimide coupling agents (e.g., EDC·HCl) with HOBt in DMF to cyclize amidines with carboxylic acids, forming the 1,2,4-oxadiazole ring .
- Optimization : Yields (60–85%) depend on solvent polarity, temperature (80–100°C), and stoichiometric ratios. For example, excess trifluoroacetic anhydride improves cyclization efficiency .
Table 1 : Representative Reaction Conditions and Yields
| Precursor | Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Benzamidine | EDC·HCl/HOBt | DMF | 80 | 72 |
| Trifluoroacetyl chloride | – | THF | 60 | 68 |
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm regioselectivity of the oxadiazole ring and methyl/trifluoromethyl substituents. Aromatic protons appear as doublets (δ 7.2–7.8 ppm), while CF₃ resonates as a singlet (δ -62 ppm in NMR) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks. The phenol group often forms O–H···N interactions with the oxadiazole ring, stabilizing the structure .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) impact biological activity?
Structure-activity relationship (SAR) studies reveal:
- Phenol group : Essential for antioxidant activity. Replacement with methoxy reduces radical scavenging by 40% .
- Trifluoromethyl group : Enhances lipophilicity, improving membrane permeability in agrochemical applications .
- Methyl substituents : 2,6-Dimethyl groups sterically hinder enzymatic degradation, prolonging antifungal activity .
Table 2 : Antioxidant Activity of Analogues (IC₅₀, DPPH assay)
| Substituent on Oxadiazole | IC₅₀ (μM) |
|---|---|
| 4-Hydroxy-3-methoxyphenyl | 12.3 |
| 2-Chlorophenyl | 28.7 |
| Phenyl (no substitution) | 45.2 |
Q. How can researchers resolve contradictions in bioassay data across studies?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., fixed incubation time for antifungal tests) .
- Cellular models : Use isogenic cell lines to isolate compound-specific effects. For example, CCRF-CEM leukemia cells showed 68.9% growth inhibition, while solid tumors exhibited lower sensitivity .
- Statistical validation : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to distinguish signal from noise in dose-response curves .
Q. What computational approaches predict the compound’s polymorphic forms or stability?
- Density Functional Theory (DFT) : Calculates lattice energies to predict stable polymorphs. For example, the orthorhombic form is 2.3 kcal/mol more stable than monoclinic due to H-bonding .
- Molecular Dynamics (MD) : Simulates solvent interactions during crystallization. Acetonitrile favors needle-like crystals, while ethanol produces plate-like morphologies .
Methodological Guidance
Q. How to design assays for evaluating agrochemical potential?
- Fungal pathogen models : Use Fusarium oxysporum or Botrytis cinerea in microtiter plates with EC₅₀ determination via optical density (OD₆₀₀) .
- Synergistic studies : Combine with commercial fungicides (e.g., flufenoxadiazam) to assess resistance mitigation. A 1:4 ratio reduced Phytophthora growth by 90% .
Q. What strategies improve regioselectivity in oxadiazole synthesis?
- Microwave-assisted synthesis : Reduces side reactions (e.g., amide formation) by shortening reaction time (10 min vs. 12 hr) .
- Protecting groups : Temporarily block the phenol group with tert-butyldimethylsilyl (TBS) to direct cyclization to the desired position .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
